(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea
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Description
(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound belongs to the class of thiazole derivatives and has a unique chemical structure that makes it suitable for various scientific studies.
Scientific Research Applications
Anticonvulsant Activity
This compound has been designed and synthesized for potential use as an anticonvulsant agent. It has been evaluated for its efficacy in seizure tests such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests . The compound exhibited marked anticonvulsant activity, suggesting its potential as a therapeutic agent for epilepsy.
Antidepressant Properties
In addition to its anticonvulsant effects, this compound has shown promising results as an antidepressant. It displayed better antidepressant activity than the standard drug fluoxetine in comparative studies . This indicates its dual therapeutic potential in the treatment of both epilepsy and depression.
Neuroprotective Effects
The neuroprotective properties of this compound are inferred from its ability to protect against seizures induced by various models, including those induced by 3-mercaptopropionic acid and thiosemicarbazide . This broad spectrum of anticonvulsant activity suggests that it may also confer neuroprotection.
Sub-Acute Toxicity Studies
Safety is a critical aspect of any therapeutic agent. This compound has been subjected to sub-acute toxicity studies and appeared as a non-toxic chemical entity . This is crucial for its consideration in further drug development processes.
Status Epilepticus Protection
The compound has shown considerable protection against pilocarpine-induced status epilepticus in rats . Status epilepticus is a severe and life-threatening form of epilepsy, and the ability to protect against it highlights the compound’s potential for emergency therapeutic applications.
Broad Spectrum Anticonvulsant
The compound’s broad spectrum of anticonvulsant activity is demonstrated by its attenuation of seizures in various seizure models . This suggests that it could be effective in treating different types of seizure disorders, making it a versatile candidate for further research.
properties
IUPAC Name |
1-phenyl-3-[4-[4-[(E)-3-phenylprop-2-enyl]piperazine-1-carbonyl]-1,3-thiazol-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c30-22(21-18-32-24(26-21)27-23(31)25-20-11-5-2-6-12-20)29-16-14-28(15-17-29)13-7-10-19-8-3-1-4-9-19/h1-12,18H,13-17H2,(H2,25,26,27,31)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIOSLJDQPDADS-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C(=O)C3=CSC(=N3)NC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-(4-cinnamylpiperazine-1-carbonyl)thiazol-2-yl)-3-phenylurea |
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